2-氨基-7-(2-噻吩基)-7,8-二氢喹唑啉-5(6H)-酮

描述

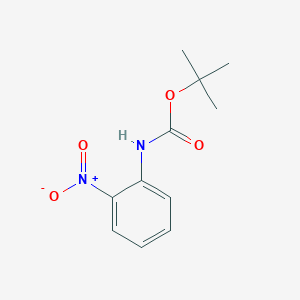

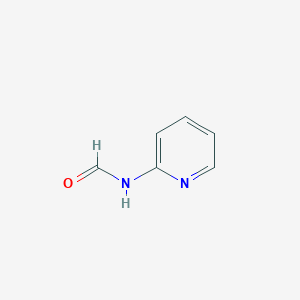

2-Amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a compound that belongs to the quinazolinone family, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of isatoic anhydrides with various reagents. For instance, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives was achieved by reacting methyl isocyanoacetate with isatoic anhydrides in the presence of a base, followed by hydrolysis . Similarly, 2-aminoquinolines were obtained from arylacetaldehydes, secondary amines, and aryl azides in a one-pot reaction . These methods suggest that the synthesis of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one could potentially be achieved through analogous multicomponent reactions or by modifying existing synthetic routes to incorporate the 2-thienyl moiety.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrimidine ring. The crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, revealed that the dihydropyridine and cyclohexene rings adopt sofa conformations, with the planar atoms of the dihydropyridine ring forming a dihedral angle with the benzene ring . This information can be extrapolated to predict the molecular geometry of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one, which may exhibit similar conformational features.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including organocatalysis, as demonstrated by 2-aminoquinazolin-4(3H)-one, which was used as an organocatalyst for the activation of aldehydes to synthesize tertiary amines . The reactivity of the amino group and the potential for the formation of Schiff bases, as seen in the synthesis of heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline , suggests that 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one could also participate in similar reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one are not detailed in the provided papers, the properties of related quinazolinone compounds can be indicative. These compounds typically exhibit solid-state properties and can be characterized by techniques such as IR, NMR, and mass spectrometry . The antimicrobial activities of some quinazolinone derivatives and the antiallergic activity of aminocarbostyrils suggest that the compound may also possess biological activities worth exploring.

科学研究应用

催化合成:研究表明,2,3-二氢喹唑啉-4(1H)-酮衍生物可以通过各种物质催化的单罐三组分反应合成。例如,硅键合的 N-丙基磺酰胺酸 (SBNPSA) 已被用作合成这些衍生物的催化剂 (Niknam、Jafarpour 和 Niknam,2011)。类似地,已经描述了一种由oxone介导的制备 2,3-二氢喹唑啉-4(1H)-酮的方法,展示了一种温和且有效的合成方法 (Sriramoju、Kurva 和 Madabhushi,2018)。

绿色化学方法:人们非常重视开发合成这些化合物的环保方法。例如,一项研究描述了一种使用 2-甲基四氢呋喃作为替代溶剂合成 3-取代-2,3-二氢喹唑啉-4(1H)-酮衍生物的高效且环保的方案,突出了该领域向绿色化学迈进的趋势 (Almarhoon 等,2019)。

抗菌和抗惊厥活性:一些研究探讨了喹唑啉酮衍生物的生物活性。例如,已经合成了一些新型衍生物并评估了它们的抗菌和抗惊厥特性,展示了这些化合物在制药应用中的潜力 (Rajasekaran、Rajamanickam 和 Darlinquine,2013)。

分子结构分析:对这些化合物的分子结构进行详细研究也很普遍。例如,已经通过单晶 X 射线分析确认了某些衍生物的晶体结构,加深了我们对其化学性质和潜在应用的了解 (Tinguiano 等,2012)。

属性

IUPAC Name |

2-amino-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBIOMBKWGPZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)